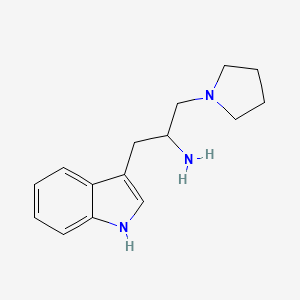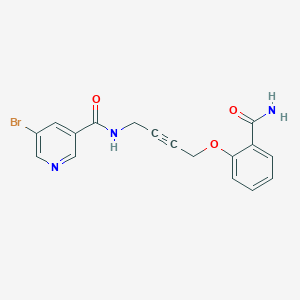
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide is a chemical compound that has been widely studied in scientific research for its potential applications in various fields.
Applications De Recherche Scientifique
Antiprotozoal Activity
Research has demonstrated the synthesis and evaluation of compounds related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide for their antiprotozoal activity. Notably, a compound structurally analogous was synthesized and tested for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. The study found that certain diamidines showed potent activity, with IC(50) values against T. b. r. of less than 10 nM and similar potency against P. f. This indicates the potential of such compounds for treating diseases caused by these protozoans (Ismail et al., 2003).
Herbicidal Activity
Another area of application is in the development of herbicides. Compounds derived from nicotinic acid, closely related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide, have shown promising herbicidal activity. A study synthesized and tested a series of N-(arylmethoxy)-2-chloronicotinamides for their efficacy against certain weeds. Some of these compounds exhibited excellent herbicidal activity, suggesting their potential use in agricultural weed management (Yu et al., 2021).
Antibacterial Activity
Research into carbacylamidophosphates containing nicotinamide has uncovered compounds with significant antibacterial properties. These compounds have shown a strong effect against common bacterial strains such as Staphylococcus aureus and Escherichia coli, comparable to traditional antibiotics like chloramphenicol. This highlights the potential of nicotinamide derivatives in combating bacterial infections and their use in developing new antibacterial drugs (Oroujzadeh et al., 2017).
Cancer Treatment Research
Nicotinamide phosphoribosyltransferase (Nampt) inhibitors have been researched for their potential in treating various diseases, including cancer. Carborane clusters, added to molecules related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide, have been found to increase the potency of these inhibitors. An improved synthesis of a potent Nampt inhibitor demonstrates the potential of such compounds in cancer treatment, indicating their role in future therapeutic strategies (Sadrerafi et al., 2016).
Receptor Binding Studies
Additionally, the affinity of nicotinamide derivatives for serotonin (5-HT3) and dopamine (D2) receptors has been explored. Certain derivatives, including ones structurally related to 5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide, have shown potent affinities for these receptors. This research may contribute to the development of new drugs targeting neurological and psychiatric disorders (Hirokawa et al., 1998).
Propriétés
IUPAC Name |
5-bromo-N-[4-(2-carbamoylphenoxy)but-2-ynyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c18-13-9-12(10-20-11-13)17(23)21-7-3-4-8-24-15-6-2-1-5-14(15)16(19)22/h1-2,5-6,9-11H,7-8H2,(H2,19,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDAUJBBYNPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,6-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2389712.png)
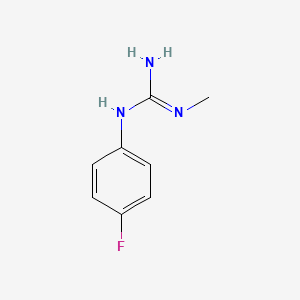
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2389715.png)
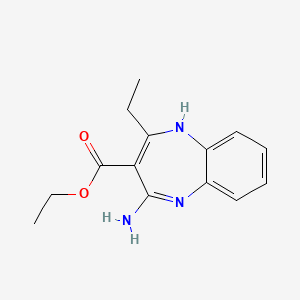
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2389717.png)
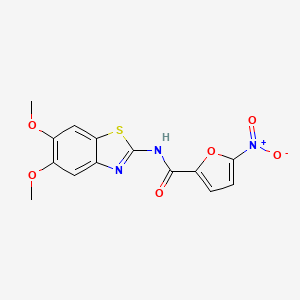
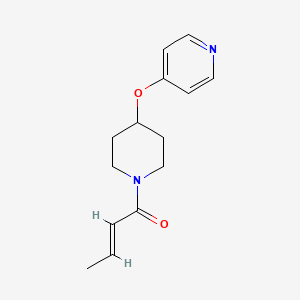
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2389722.png)

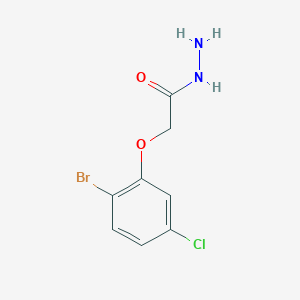
![1'-(1H-imidazole-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2389725.png)
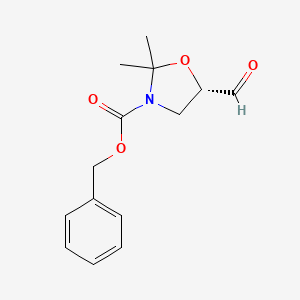
![7-[(E)-but-2-enyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2389729.png)
